molecular formula C9H5Cl2NO B13162581 3,5-Dichloroisoquinolin-7-ol

3,5-Dichloroisoquinolin-7-ol

Cat. No.: B13162581
M. Wt: 214.04 g/mol
InChI Key: VZPKTOOHJYRMEJ-UHFFFAOYSA-N
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Description

3,5-Dichloroisoquinolin-7-ol is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a hydroxyl group at the 7th position on the isoquinoline ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloroisoquinolin-7-ol can be achieved through several methods. One common approach involves the cyclization of 2-bromoaryl ketones with terminal alkynes in the presence of a copper (I) catalyst. This method efficiently produces isoquinoline derivatives via a three-component [3 + 2 + 1] cyclization . Another method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime, which is then heated with phosphorus pentoxide to yield isoquinoline .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and microwave irradiation has been explored to enhance the efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloroisoquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: DDQ in the presence of protic acid.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroisoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

3,5-Dichloroisoquinolin-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloroisoquinolin-7-ol is unique due to the presence of chlorine atoms at the 3rd and 5th positions and a hydroxyl group at the 7th position. These substituents significantly influence its chemical reactivity and biological activity, making it distinct from other isoquinoline derivatives .

Properties

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

3,5-dichloroisoquinolin-7-ol

InChI

InChI=1S/C9H5Cl2NO/c10-8-2-6(13)1-5-4-12-9(11)3-7(5)8/h1-4,13H

InChI Key

VZPKTOOHJYRMEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=CC(=NC=C21)Cl)Cl)O

Origin of Product

United States

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